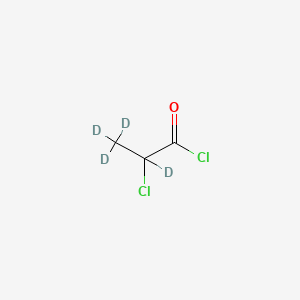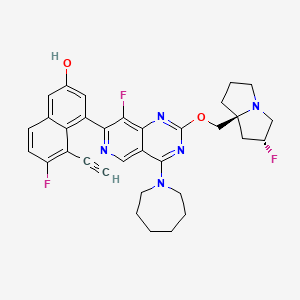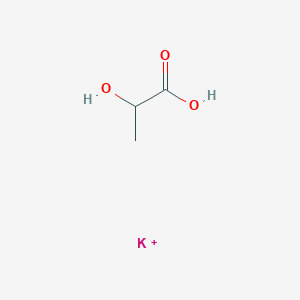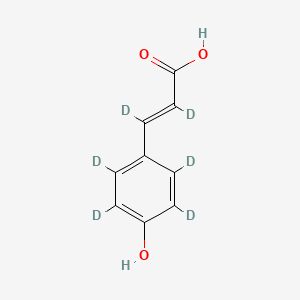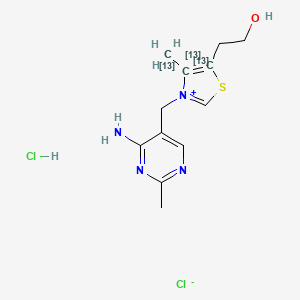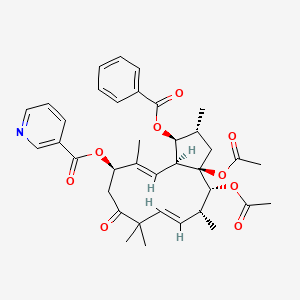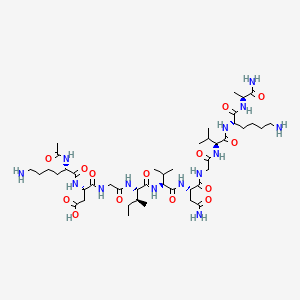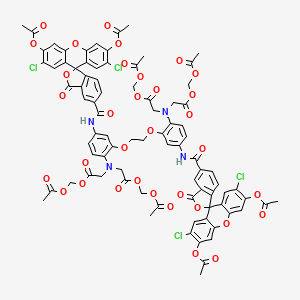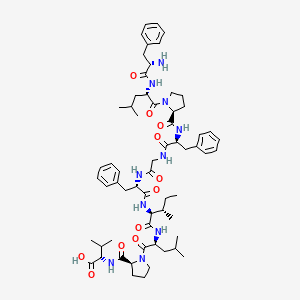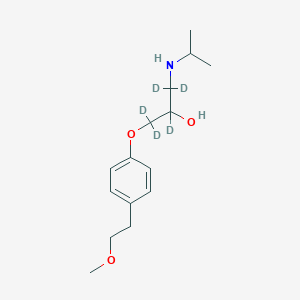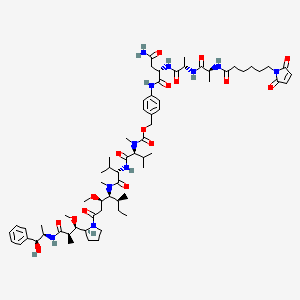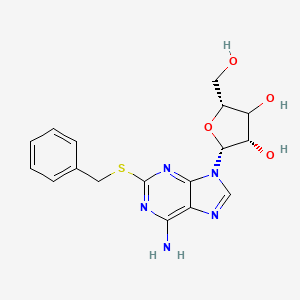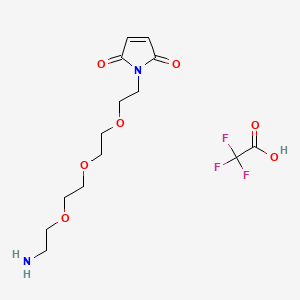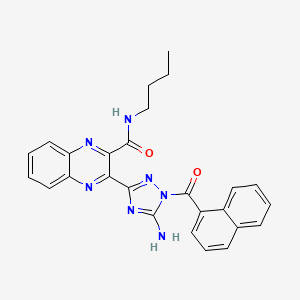
Thrombin inhibitor 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thrombin inhibitor 7 is a synthetic compound designed to inhibit the activity of thrombin, a key enzyme in the blood coagulation process. Thrombin plays a crucial role in converting fibrinogen to fibrin, which forms the structural basis of blood clots. By inhibiting thrombin, this compound can prevent the formation of blood clots, making it a valuable tool in the treatment of thrombotic disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thrombin inhibitor 7 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance thrombin inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to monitor the purity and identity of the compound.
化学反应分析
Types of Reactions
Thrombin inhibitor 7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions include modified versions of this compound with enhanced or altered thrombin inhibitory activity. These modifications can improve the compound’s stability, bioavailability, and efficacy.
科学研究应用
Thrombin inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for preventing and treating thrombotic disorders such as deep vein thrombosis, myocardial infarctions, and strokes.
Industry: Utilized in the development of anticoagulant drugs and diagnostic assays for blood coagulation disorders.
作用机制
Thrombin inhibitor 7 exerts its effects by directly binding to the active site of thrombin, preventing it from converting fibrinogen to fibrin. This inhibition disrupts the coagulation cascade, reducing the formation of blood clots. The molecular targets of this compound include the catalytic site and exosite I of thrombin, which are critical for its enzymatic activity.
相似化合物的比较
Similar Compounds
Similar compounds to Thrombin inhibitor 7 include:
Bivalirudin: A synthetic peptide that inhibits thrombin by binding to its active site and exosite I.
Argatroban: A small molecule that selectively inhibits thrombin by binding to its active site.
Lepirudin: A recombinant hirudin that acts as a highly specific and direct thrombin inhibitor.
Uniqueness
This compound is unique in its structural design and binding affinity for thrombin. It offers advantages such as improved stability, lower toxicity, and enhanced specificity compared to other thrombin inhibitors. These properties make it a promising candidate for further development and clinical applications.
属性
分子式 |
C26H23N7O2 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC 名称 |
3-[5-amino-1-(naphthalene-1-carbonyl)-1,2,4-triazol-3-yl]-N-butylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C26H23N7O2/c1-2-3-15-28-24(34)22-21(29-19-13-6-7-14-20(19)30-22)23-31-26(27)33(32-23)25(35)18-12-8-10-16-9-4-5-11-17(16)18/h4-14H,2-3,15H2,1H3,(H,28,34)(H2,27,31,32) |
InChI 键 |
CFVCHIMWLZBICL-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C1=NC2=CC=CC=C2N=C1C3=NN(C(=N3)N)C(=O)C4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


